molecular formula C22H21NO4 B2936256 (1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2375249-26-4

(1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2936256
CAS No.: 2375249-26-4
M. Wt: 363.413
InChI Key: WFCSGQCVDZALMQ-YHBQJITHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic amino acid derivative featuring a 7-azabicyclo[2.2.1]heptane core, a conformationally constrained seven-membered ring system. The fluorenylmethoxycarbonyl (Fmoc) group at the 7-position serves as a protective group for the amine, making it a critical intermediate in peptide synthesis, particularly for introducing rigid structural motifs . Its molecular formula is C22H21NO4, with a molecular weight of 363.41 g/mol, and it is typically supplied at ≥95% purity for synthetic applications .

Properties

IUPAC Name

(1S,2R,4R)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)18-11-13-9-10-20(18)23(13)22(26)27-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13,18-20H,9-12H2,(H,24,25)/t13-,18-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSGQCVDZALMQ-YHBQJITHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the azabicyclo moiety:

    Protection of the amine group: The amine group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation and Reduction

The carboxylic acid group undergoes reduction under standard conditions. For example:

  • Reduction with lithium aluminum hydride (LiAlH₄) converts the carboxylic acid to a primary alcohol.

  • Oxidation of the bicyclic structure or side chains can occur using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), though the rigid bicyclic framework limits reactivity at certain positions.

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

  • Esterification with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) yields esters.

  • Amidation via coupling reagents like dicyclohexylcarbodiimide (DCC) produces amides when reacted with amines.

Fmoc Deprotection

The Fmoc-protected amine is cleaved under basic conditions:

  • Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the free amine for further functionalization .

Reagents and Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product(s)Key References
Reduction LiAlH₄, THF, 0°C → RTPrimary alcohol derivative
Esterification R-OH, H₂SO₄, refluxCorresponding ester
Amidation Amine, DCC, DMAP, RTAmide derivative
Fmoc Deprotection Piperidine (20% in DMF)Free amine intermediate

Comparative Reactivity of Similar Compounds

CompoundReactive SitesKey Differences
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid Carboxylic acid, secondary amineLacks Fmoc group; higher amine reactivity .
Fmoc-protected proline derivatives Carboxylic acid, Fmoc amineFlexible pyrrolidine ring vs. rigid bicyclic core .

Mechanistic Insights

  • Steric Effects : The bicyclo[2.2.1]heptane core imposes steric constraints, directing reactivity toward the carboxylic acid and Fmoc groups.

  • Acid-Base Properties : The Fmoc group stabilizes the amine against protonation, enabling selective deprotection under mild conditions .

Scientific Research Applications

The compound (1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex bicyclic structure with applications in peptide synthesis, medicinal chemistry, and drug development. It features a bicyclo[2.2.1]heptane core with two nitrogen atoms incorporated into the structure. The presence of a fluorenylmethoxycarbonyl group (Fmoc) suggests its use in organic reactions.

Scientific Research Applications

  • Medicinal Chemistry and Drug Development The compound is significant in medicinal chemistry and drug development because of its unique stereochemistry, functional groups, and azabicyclic nature.
  • Computational methods The biological activity of This compound can be predicted using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models. These models analyze the relationship between chemical structure and biological activity, allowing researchers to identify potential therapeutic effects or toxicity profiles. The compound's azabicyclic structure may contribute to interactions with various biological targets, including receptors and enzymes involved in metabolic pathways.
  • Interaction studies Interaction studies using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can elucidate how this compound interacts with biological macromolecules like proteins or nucleic acids. Such studies help identify binding affinities and mechanisms of action, which are critical for drug design and understanding pharmacodynamics.

Data Table
Several compounds share structural or functional similarities with This compound :

Compound NameStructural FeaturesUnique Aspects
7-Azabicyclo[2.2.1]heptaneSimilar bicyclic structureLacks the fluorenylmethoxycarbonyl group
9-FluorenylmethanolContains fluorenyl moietySimple alcohol without azabicyclic structure
7-Azabicyclo[3.3.0]octaneDifferent bicyclic systemMore complex ring system

Mechanism of Action

The mechanism of action of (1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

Ring Size and Bridging
  • Target Compound: The 7-azabicyclo[2.2.1]heptane system has a norbornane-like structure with two fused six-membered rings, providing high rigidity. This restricts rotational freedom, enhancing binding specificity in peptide-based drug candidates .
  • 2-Azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 1936574-25-2) : The smaller bicyclo[3.1.0]hexane system features a fused cyclopropane ring, increasing strain and reactivity compared to the target compound .
Heteroatom Substitution
  • 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 38263-55-7) : Replacing nitrogen with oxygen reduces basicity and alters hydrogen-bonding capabilities, making it less suitable for peptide backbone integration .
  • (1R,6S,7R)-3-(7-Fluoro-9H-pyrimidoindol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid (QZX) : The fused pyrimidoindole ring and fluorine substituent enhance aromatic interactions, distinguishing it from the Fmoc-protected target compound .

Functional Group Differences

Protective Groups
  • Target Compound : The Fmoc group is acid-labile, enabling selective deprotection under mild basic conditions (e.g., piperidine), which is ideal for solid-phase peptide synthesis (SPPS) .
  • tert-Butoxycarbonyl (Boc)-Protected Analogs : Boc groups (e.g., 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole derivatives) require strong acids (e.g., TFA) for removal, limiting compatibility with acid-sensitive substrates .
Substituent Effects
  • Thiophene- and Pyridine-Modified Bicyclics: Compounds like 5-(5’,8’-dimethyl-9’-Boc-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) exhibit extended π-systems for enhanced fluorescence or metal coordination, unlike the non-aromatic target compound .

Biological Activity

The compound (1S,2R,4R)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a derivative of azabicyclo compounds that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Structural Overview

The molecular formula of the compound is C22H21N1O4C_{22}H_{21}N_{1}O_{4} with a molecular weight of approximately 363.41 g/mol. The structure includes a bicyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H21NO4
Molecular Weight363.41 g/mol
IUPAC NameThis compound
InChI Key-

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Bicyclic Framework : The initial step includes the reaction of appropriate precursors under controlled conditions to form the bicyclic structure.
  • Protection and Functionalization : The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine during further reactions.
  • Final Carboxylation : The final step involves carboxylation to yield the target compound.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of azabicyclo compounds have significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacteria and fungi, demonstrating effective inhibition.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Testing : A study conducted on a series of azabicyclo compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity : In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05).
  • Neuroprotection : An experimental model using neuronal cells exposed to oxidative stress demonstrated that treatment with the compound reduced cell death by approximately 30% compared to control groups.

Q & A

Q. What are the key considerations for synthesizing this compound using Fmoc-protection strategies?

The Fmoc (9-fluorenylmethoxycarbonyl) group is critical for protecting the amine during solid-phase peptide synthesis (SPPS). Key steps include:

  • Reaction Conditions : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at -10°C to 20°C to minimize side reactions .
  • Deprotection : Remove Fmoc with 20% piperidine in DMF, ensuring complete cleavage without damaging the bicyclic core .
  • Resin Compatibility : NovaSyn TGR resin is preferred for its stability under basic conditions .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) confirms purity >95% .

Q. How is the stereochemical integrity of the bicyclo[2.2.1]heptane core validated during synthesis?

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR Analysis : 1^1H-NMR coupling constants (e.g., J1S,2RJ_{1S,2R}) and NOESY correlations confirm spatial arrangement .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

Discrepancies often arise from impurities or hydration states. A systematic approach includes:

  • Solvent Screening : Test solubility in DMSO, DMF, methanol, and water (Table 1) .
  • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions that may skew solubility measurements .
  • Thermogravimetric Analysis (TGA) : Confirm hydration state (e.g., monohydrate vs. anhydrous forms) .

Table 1 : Solubility in Common Solvents (mg/mL, 25°C)

SolventSolubilitySource
DMSO50–60
Methanol10–15
Water<1

Q. What strategies optimize reaction yields during scale-up of the bicyclic core synthesis?

  • Temperature Control : Maintain -10°C during Fmoc coupling to prevent epimerization .
  • Catalyst Selection : Use HATU/Oxyma Pure over DCC for higher efficiency and fewer byproducts .
  • Workup Refinement : Precipitate the product in cold diethyl ether to remove unreacted reagents .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting stability data under acidic vs. basic conditions?

  • pH-Dependent Stability Studies :
  • Acidic Conditions (pH 2–4) : Hydrolysis of the Fmoc group occurs within 24 hours (HPLC monitoring) .
  • Basic Conditions (pH 8–10) : Bicyclic core remains stable, but ester moieties may degrade .
    • Mitigation : Use buffered solutions (pH 6–7) during storage and avoid prolonged exposure to TFA .

Q. Why do reported melting points vary between 69–70°C and 106–111°C for related analogs?

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) produce different crystalline forms .
  • Hydration State : Anhydrous forms melt higher than hydrates (TGA/DSC analysis recommended) .

Methodological Recommendations

  • Handling Hazards :

    • Skin/Eye Protection : Nitrile gloves and ANSI-approved goggles (H315/H319 hazards) .
    • Ventilation : Use fume hoods for weighing due to H335 (respiratory irritation) .
  • Waste Disposal :

    • Neutralize acidic/basic waste with 1M NaOH/HCl before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.